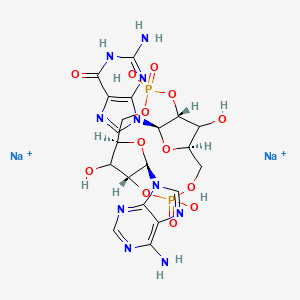
Adenylyl-(2'-->5')-2'-guanylicacid,cyclicnucleotide,disodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt is a cyclic nucleotide compound that plays a crucial role in various biological processes. It is a derivative of adenosine monophosphate and guanosine monophosphate, linked through a unique 2’,5’-phosphodiester bond. This compound is known for its involvement in cellular signaling pathways and regulatory mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt typically involves the enzymatic reaction of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) using specific cyclase enzymes. The reaction conditions often require a buffered aqueous solution with optimal pH and temperature to facilitate the enzymatic activity. The product is then purified using chromatographic techniques to obtain the desired cyclic nucleotide.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary cyclase enzymes, allowing for efficient conversion of ATP and GTP to the cyclic nucleotide. The fermentation broth is then subjected to downstream processing, including filtration, chromatography, and crystallization, to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its monophosphate components in the presence of specific nucleases.
Phosphorylation: It can be phosphorylated to form higher-order oligomers.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using nucleases in a buffered solution.
Phosphorylation: Kinase enzymes in the presence of ATP.
Oxidation and Reduction: Chemical oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Adenosine monophosphate and guanosine monophosphate.
Phosphorylation: Higher-order cyclic nucleotides.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleotide interactions and enzymatic mechanisms.
Biology: Plays a role in cellular signaling pathways, including the regulation of gene expression and protein synthesis.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as protein kinases and phosphodiesterases. It modulates the activity of these enzymes, leading to changes in cellular signaling pathways. The cyclic structure allows it to act as a secondary messenger, transmitting signals from extracellular stimuli to intracellular responses.
Comparison with Similar Compounds
Similar Compounds
- Adenosine 3’,5’-cyclic monophosphate (cAMP)
- Guanosine 3’,5’-cyclic monophosphate (cGMP)
- 2’,5’-Oligoadenylate
Uniqueness
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt is unique due to its 2’,5’-phosphodiester linkage, which distinguishes it from the more common 3’,5’-cyclic nucleotides like cAMP and cGMP. This unique structure imparts distinct biochemical properties and regulatory functions, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N10Na2O13P2+2 |
|---|---|
Molecular Weight |
720.4 g/mol |
IUPAC Name |
disodium;2-amino-9-[(1R,6R,8R,9R,14R,16R)-16-(6-aminopurin-9-yl)-3,11,17,18-tetrahydroxy-3,11-dioxo-2,4,7,10,12,15-hexaoxa-3λ5,11λ5-diphosphatricyclo[12.2.1.16,9]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-12-10(31)6(40-18)1-38-45(36,37)43-13-11(32)7(2-39-44(34,35)42-12)41-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/t6-,7-,10?,11?,12-,13-,18-,19-;;/m1../s1 |
InChI Key |
SCPBVQDKYSCDAE-RENITANYSA-N |
Isomeric SMILES |
C1[C@@H]2C([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


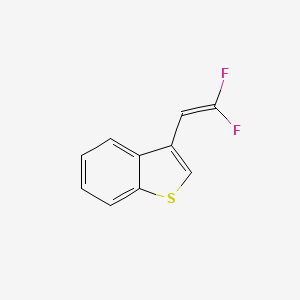
![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)
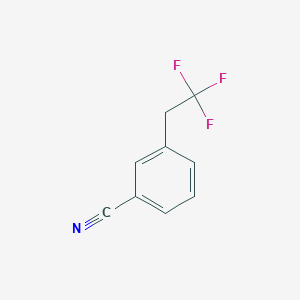
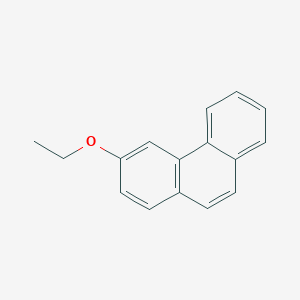
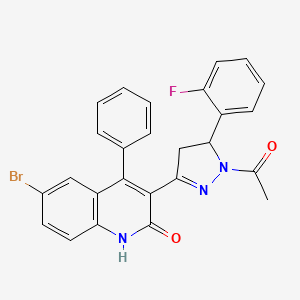
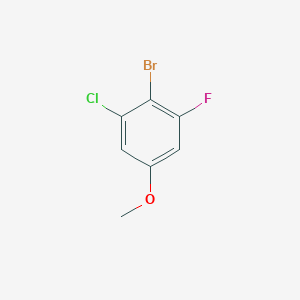


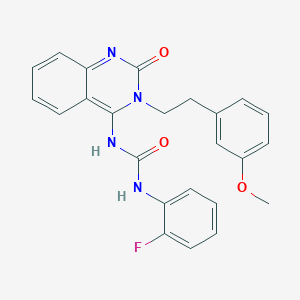
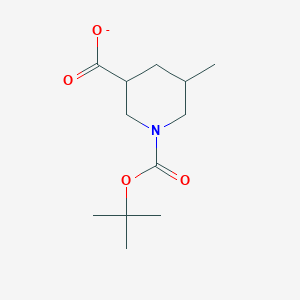
![4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122189.png)
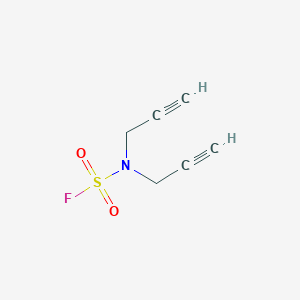
![3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)
